molecular formula C9H7ClF3NOS B3049720 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide CAS No. 217317-33-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide

Cat. No.: B3049720
CAS No.: 217317-33-4
M. Wt: 269.67 g/mol
InChI Key: FUGYUJPRLXAPHW-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide is an acetamide derivative characterized by a 2-chloro-5-(trifluoromethyl)phenyl group and a sulfanyl (-SH) substituent on the α-carbon of the acetamide backbone. The trifluoromethyl group confers electron-withdrawing properties, enhancing chemical stability and influencing interactions with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NOS/c10-6-2-1-5(9(11,12)13)3-7(6)14-8(15)4-16/h1-3,16H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYUJPRLXAPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CS)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381451
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217317-33-4
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Coupling Approach

The diazotization-coupling strategy, exemplified in the synthesis of structurally related arylthiophenes, offers a viable pathway for introducing the 2-chloro-5-(trifluoromethyl)phenyl group. In this method, 2-chloro-5-(trifluoromethyl)aniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Subsequent coupling with a sulfur-containing nucleophile, such as mercaptoacetic acid, proceeds via a radical mechanism facilitated by copper(II) chloride (CuCl₂) in acetone.

Critical Steps:

  • Temperature control during diazotization to prevent premature decomposition.
  • Use of CuCl₂ as a catalyst to enhance coupling efficiency.

Challenges:

  • Competing side reactions, such as the formation of bis-aryl byproducts.
  • Moderate yields (~38%) due to steric hindrance from the trifluoromethyl group.

Direct Amidation of Mercaptoacetic Acid

This one-step approach involves reacting 2-chloro-5-(trifluoromethyl)aniline with mercaptoacetyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Scheme:
$$
\text{HS-CH}2\text{COCl} + \text{Ar-NH}2 \xrightarrow{\text{TEA, DCM}} \text{Ar-NH-C(O)-CH}_2\text{SH} + \text{HCl}
$$

Advantages:

  • Simplicity and fewer purification steps.
  • High atom economy.

Limitations:

  • Mercaptoacetyl chloride’s instability necessitates in situ generation via thionyl chloride (SOCl₂) treatment of mercaptoacetic acid.
  • Thiol oxidation risks requiring inert atmosphere conditions.

Nucleophilic Substitution on Chloroacetamide Intermediate

A two-step process begins with synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]chloroacetamide by reacting the aniline derivative with chloroacetyl chloride. Subsequent nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C introduces the sulfhydryl group.

Optimization Considerations:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of SH⁻.
  • Reaction time: Prolonged heating (>8 hours) improves conversion but risks disulfide formation.

Yield Data:

Step Yield (%) Purity (HPLC)
Chloroacetamide formation 72 95
Thiol substitution 58 88

Industrial Production Methods

Scale-up efforts prioritize continuous flow reactors to mitigate exothermic risks during diazotization. Automated pH control and in-line FTIR monitoring ensure consistent diazonium salt formation. For the nucleophilic substitution route, fixed-bed reactors packed with immobilized thiolate catalysts (e.g., thiophenol on silica) reduce reagent waste and improve throughput.

Key Industrial Challenges:

  • Safe handling of volatile thiols necessitates closed-loop systems.
  • Cost-effective recovery of CuCl₂ catalysts in coupling reactions.

Analytical Characterization

Post-synthesis analysis employs tandem techniques to verify structural integrity:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 322.0241 [M+H]⁺.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.58 (d, J = 2.0 Hz, 1H, Ar-H), 3.21 (s, 2H, CH₂S), 1.98 (s, 1H, SH).
  • X-ray Crystallography: Resolves dihedral angles between aryl and acetamide planes, critical for assessing conformational stability.

Comparative Analysis of Synthesis Pathways

The table below evaluates the feasibility of each method:

Criterion Diazotization-Coupling Direct Amidation Nucleophilic Substitution
Yield 38% 65% (theoretical) 58%
Purity 90% 85% 88%
Scalability Moderate High High
Byproduct Management Complex Simple Moderate

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Ammonia, sodium alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide C₉H₇ClF₃NO₂S¹ ~285.52¹ 2-sulfanyl, 2-chloro-5-(trifluoromethyl)phenyl Acetamide, thiol (-SH)
: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide C₁₁H₈ClF₃N₄OS₂ 368.79 5-amino-thiadiazole, 2-chloro-5-(trifluoromethyl)phenyl Acetamide, thiadiazole, amine
: Thiadiazole derivative with 4-methoxybenzylsulfanyl² C₁₉H₁₅ClF₃N₃O₂S₃ ~512.07³ 4-methoxybenzylsulfanyl, 1,3,4-thiadiazole Acetamide, thioether, methoxy
: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide C₁₃H₁₄ClF₃N₂O₂ 322.71 Morpholino (cyclic ether-amine) Acetamide, morpholine
: N-(2-chloro-4-sulfamoylphenyl)-2,2,2-trifluoroacetamide C₈H₆ClF₃N₂O₃S 302.66 Sulfamoyl (-SO₂NH₂), trifluoroacetyl Acetamide, sulfonamide

¹Calculated based on molecular formula; ²From ; ³Estimated using atomic masses.

Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs (e.g., ) enhances stability and influences lipophilicity.
  • Sulfur-Containing Moieties : Sulfanyl (-SH), thiadiazole (), and sulfamoyl () groups modulate hydrogen bonding and redox activity.
(a) Thiadiazole Derivatives ()
  • : The 5-amino-thiadiazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes or receptors.
  • : The 4-methoxybenzylsulfanyl group may improve membrane permeability due to moderate lipophilicity, while the thiadiazole core could confer metabolic stability .
(b) Morpholino Derivative ()
  • The morpholino group’s cyclic ether-amine structure enhances solubility and bioavailability. Such derivatives are often explored in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .
(c) Sulfamoyl and Trifluoroacetyl Analogs ()
  • The trifluoroacetyl group may resist metabolic degradation, prolonging biological activity .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring, a trifluoromethyl group, and a sulfanyl group linked to an acetamide moiety. Its molecular formula is C22H15ClF3N3OS3C_{22}H_{15}ClF_3N_3OS_3, with a molecular weight of approximately 526.0 g/mol. The unique structure contributes to its diverse pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes, influencing signaling pathways critical for cell survival and proliferation. For example, preliminary studies suggest it could act on protein tyrosine phosphatases (PTPs), which are implicated in several diseases, including cancer and diabetes .
  • Receptor Modulation : The trifluoromethyl and chloro groups may enhance binding affinity to certain receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promising results in anticancer assays. Studies report IC50 values in low micromolar ranges against several cancer cell lines, including HCT-116 (colorectal cancer) and MCF-7 (breast cancer). For instance, one study indicated an IC50 of 1.9 µg/mL for HCT-116 cells, which is comparable to standard chemotherapeutics like doxorubicin .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains with low MIC values.
Study 2Anticancer ActivityReported IC50 values of 1.9 µg/mL against HCT-116 cells; showed selective cytotoxicity compared to normal cells.
Study 3Mechanism of ActionIdentified potential targets in PTPs; suggested further investigation into binding interactions and pathways.

Q & A

Q. What are the key steps in synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves a multi-step route:

Sulfanyl Group Introduction : Reacting a chloroacetamide precursor with a thiolating agent (e.g., thiourea or H2S under controlled pH).

Aromatic Substitution : Coupling the intermediate with 2-chloro-5-(trifluoromethyl)aniline via nucleophilic aromatic substitution, often requiring anhydrous conditions and a base like triethylamine.

Purification : Column chromatography or recrystallization using solvents such as dichloromethane/hexane mixtures.
Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is critical to track intermediates and confirm product formation at each stage .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Essential for verifying the aromatic proton environment (e.g., distinguishing chloro and trifluoromethyl substituents) and acetamide backbone. For example, the sulfanyl (-SH) proton may appear as a broad singlet near δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and detects fragmentation patterns.
  • FT-IR : Validates the presence of key functional groups (e.g., C=O stretch ~1650 cm<sup>−1</sup>, S-H stretch ~2550 cm<sup>−1</sup>) .

Q. What solvents are optimal for its synthesis and purification based on its physicochemical properties?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions.
  • Purification : Use dichloromethane (DCM) or tetrahydrofuran (THF) for column chromatography due to the compound’s moderate polarity. Avoid protic solvents (e.g., methanol) to prevent premature thiol oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield using statistical experimental design (DoE)?

Methodological Answer:

  • DoE Parameters : Vary temperature, stoichiometry, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for the coupling step.
  • Flow Chemistry : Continuous-flow systems improve reproducibility and heat management, as demonstrated in analogous syntheses of sulfanylacetamides .
  • Response Surface Methodology (RSM) : Quantifies interactions between variables (e.g., excess thiolating agent improves yield but may require tighter pH control) .

Q. How should contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies.
  • Purity Validation : Ensure ≥95% purity via HPLC and exclude trace solvent residues (e.g., DMSO) that may confound results .
  • Mechanistic Studies : Compare dose-response curves and time-kill assays to differentiate bactericidal vs. cytotoxic modes of action .

Q. What reaction mechanisms govern functionalization of the sulfanylacetamide core (e.g., oxidation or alkylation)?

Methodological Answer:

  • Oxidation : The -SH group reacts with H2O2 or mCPBA to form sulfinic/sulfonic acids. Monitor via <sup>19</sup>F NMR to detect trifluoromethyl stability.
  • Alkylation : Use alkyl halides (e.g., methyl iodide) in basic conditions (K2CO3/DMF) to generate thioethers. Kinetic studies (UV-Vis or LC-MS) reveal rate dependencies on steric hindrance from the trifluoromethyl group .

Q. How can crystallographic studies resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation of a saturated acetonitrile solution. The trifluoromethyl group’s electron-withdrawing effect often stabilizes planar conformations.
  • Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate intramolecular interactions (e.g., S-H···O=C hydrogen bonding) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide
Reactant of Route 2
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide

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